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Introduction
Dehydrobufotenine and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) are two naturally

occurring tryptamine alkaloids with distinct chemical structures and pharmacological profiles. 5-

MeO-DMT is a well-characterized psychedelic compound known for its potent agonist activity at

serotonin receptors, which is currently under investigation for its therapeutic potential in various

psychiatric disorders. In contrast, dehydrobufotenine, a cyclized tryptamine found in the

venom of certain toad species, is significantly less studied, particularly concerning its effects on

the central nervous system (CNS). This guide provides a comparative pharmacological

overview of these two compounds, summarizing the available experimental data to highlight

their differences and potential areas for future research. Due to the limited availability of CNS-

related pharmacological data for dehydrobufotenine, this comparison will also reference data

for the structurally related and more extensively studied compound, bufotenine (5-HO-DMT), to

provide a broader context.
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The distinct chemical structures of dehydrobufotenine and 5-MeO-DMT underpin their

differing pharmacological activities.
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Caption: Chemical structures of Dehydrobufotenine and 5-MeO-DMT.

Receptor Binding Profiles
A critical aspect of a drug's pharmacological profile is its affinity for various receptors. The

following tables summarize the available receptor binding affinity data (Ki, nM) for 5-MeO-DMT

and, for comparative purposes, bufotenine.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM)

Receptor 5-MeO-DMT Bufotenine (5-HO-DMT)

5-HT1A 1.9 - 3.0[1] High Affinity[2]

5-HT1B 14 - 74[1] High Affinity

5-HT1D 2.3 - 6.3[1] High Affinity

5-HT2A 907 ± 170[3] High Affinity[2]

5-HT2B - High Affinity

5-HT2C - High Affinity

5-HT6 < 100[1] High Affinity

5-HT7 < 100[1] High Affinity
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Note: A lower Ki value indicates a higher binding affinity. Data for Dehydrobufotenine is not

available in the reviewed literature.

Table 2: Other Receptor and Transporter Binding Affinities (Ki, nM)

Target 5-MeO-DMT Bufotenine (5-HO-DMT)

SERT Moderate Affinity[4] -

NET Moderate Affinity[4] -

DAT Low Affinity[4] -

Sigma-1 Low Affinity[4] -

Sigma-2 Moderate Affinity[4] -

Adrenergic α1A Moderate Affinity[4] -

Adrenergic β Moderate Affinity[4] -

Data for Dehydrobufotenine is not available in the reviewed literature.

Summary of Receptor Binding:

5-MeO-DMT exhibits a broad binding profile with the highest affinity for the 5-HT1A receptor.[1]

[5] Its affinity for the 5-HT2A receptor is considerably lower.[3][5] Bufotenine is also known to

have a high affinity for a range of serotonin receptors, including 5-HT1A and 5-HT2A.[2]

Functional Activity
Functional assays determine the effect of a compound on receptor activity, identifying it as an

agonist, antagonist, or inverse agonist.

Table 3: Functional Activity at Serotonin Receptors (EC50, nM)
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Receptor 5-MeO-DMT Bufotenine (5-HO-DMT)

5-HT1A (G-protein activation) ~100 (EC50)[6] Agonist

5-HT2A (G-protein activation) Full or near-full agonist[7] Agonist

5-HT2A (Calcium mobilization) - Agonist

Note: EC50 is the concentration of a drug that gives half-maximal response. Data for

Dehydrobufotenine is not available in the reviewed literature.

Summary of Functional Activity:

5-MeO-DMT is a potent full or near-full agonist at both 5-HT1A and 5-HT2A receptors.[5][7] Its

activation of these receptors is believed to be central to its psychedelic and potential

therapeutic effects. Bufotenine also acts as an agonist at various serotonin receptors.

Signaling Pathways
The activation of G-protein coupled receptors (GPCRs) like the serotonin receptors initiates

intracellular signaling cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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